![molecular formula C9H7ClO4S B14543377 4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate CAS No. 62262-82-2](/img/structure/B14543377.png)
4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate is an organic compound with a complex structure that includes both chlorocarbonyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate typically involves the reaction of 4-mercaptophenyl methyl carbonate with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Mercaptophenyl methyl carbonate+Phosgene→4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorocarbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate involves its interaction with various molecular targets. The chlorocarbonyl group can react with nucleophiles, while the sulfanyl group can participate in redox reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Chlorocarbonyl)oxy]methylphenylboronic acid
- 4-Chlorocarbonylbenzeneboronic anhydride
Properties
CAS No. |
62262-82-2 |
|---|---|
Molecular Formula |
C9H7ClO4S |
Molecular Weight |
246.67 g/mol |
IUPAC Name |
S-(4-methoxycarbonyloxyphenyl) chloromethanethioate |
InChI |
InChI=1S/C9H7ClO4S/c1-13-9(12)14-6-2-4-7(5-3-6)15-8(10)11/h2-5H,1H3 |
InChI Key |
SNHUONUSGHEXMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)SC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


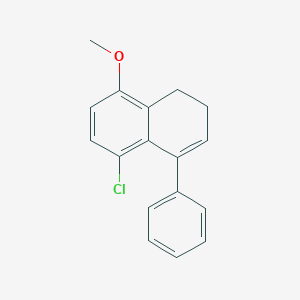
![5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid](/img/structure/B14543307.png)
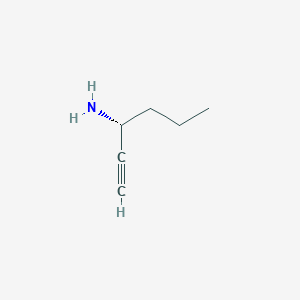
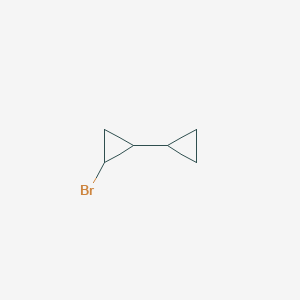
![N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide](/img/structure/B14543336.png)
![N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide](/img/structure/B14543339.png)
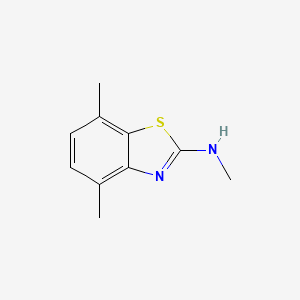
![{2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane](/img/structure/B14543352.png)
![5-Methyl-2,3-diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14543353.png)
![6-[2-(Naphthalen-1-yl)anilino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14543360.png)
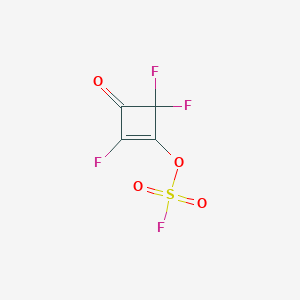
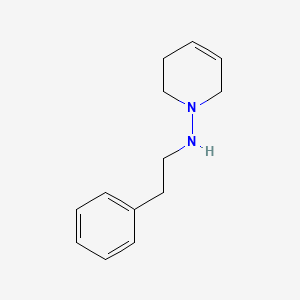
![N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-leucine](/img/structure/B14543372.png)
![9,9-Dibromobicyclo[6.1.0]nona-3,5-diene](/img/structure/B14543384.png)
